molecular formula C12H13ClO2 B13630886 1-(4-Chlorophenyl)hexane-1,3-dione

1-(4-Chlorophenyl)hexane-1,3-dione

Cat. No.: B13630886
M. Wt: 224.68 g/mol
InChI Key: VCEMXPSYVCYQRL-UHFFFAOYSA-N
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Description

Historical Context and Significance of 1,3-Dicarbonyl Compounds in Organic Synthesis

The journey into the rich chemistry of 1,3-dicarbonyl compounds began in the late 19th century with seminal discoveries that have become cornerstones of organic synthesis. The Claisen condensation, first described by Rainer Ludwig Claisen in 1887, is a fundamental carbon-carbon bond-forming reaction that involves the condensation of two esters or an ester with another carbonyl compound in the presence of a strong base to produce β-keto esters or β-diketones. mdpi.comorganic-chemistry.orguni.lu This reaction provided one of the first reliable methods for synthesizing these valuable intermediates. organic-chemistry.org

Another pivotal reaction is the Knoevenagel condensation, reported by Emil Knoevenagel in the 1890s. bldpharm.comnih.govsigmaaldrich.comsigmaaldrich.com This reaction is a modification of the aldol (B89426) condensation and typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as a β-diketone, in the presence of a basic catalyst. sigmaaldrich.comsigmaaldrich.com The Knoevenagel condensation is highly valued for its ability to form complex molecules and is a key step in the synthesis of various pharmaceuticals, agrochemicals, and natural products. bldpharm.comsigmaaldrich.com

The significance of 1,3-dicarbonyl compounds lies in their dual reactivity. The polarized carbon-oxygen double bonds make them excellent electrophiles, while the acidity of the methylene protons allows for the formation of stabilized enolates, which are potent nucleophiles. This dual nature is exploited in a multitude of reactions, making them indispensable building blocks in organic synthesis.

Structural Features and Unique Reactivity of β-Diketones, including Tautomerism

The defining characteristic of β-diketones is the presence of two carbonyl groups separated by a methylene group. This arrangement leads to several key structural and reactive properties.

One of the most notable features of β-diketones is their existence as a mixture of tautomers: the diketo form and the enol form. The enol form is often significantly stabilized by the formation of a strong intramolecular hydrogen bond and by electron delocalization within the conjugated system. The equilibrium between the keto and enol forms is influenced by factors such as the solvent and the nature of the substituents on the β-diketone framework.

The methylene protons flanked by the two carbonyl groups are significantly more acidic than those in monocarbonyl compounds. This increased acidity facilitates the formation of a resonance-stabilized enolate ion, which is a key intermediate in many of their reactions. This enolate can act as a potent nucleophile in a variety of transformations, including alkylation and acylation reactions.

Furthermore, β-diketones are well-known for their ability to form stable chelate complexes with a wide range of metal ions. This property is utilized in coordination chemistry, catalysis, and as a basis for the development of various functional materials.

Rationale for Focused Investigation on 1-(4-Chlorophenyl)hexane-1,3-dione

While extensive research exists for the broader class of β-diketones, the specific compound 1-(4-Chlorophenyl)hexane-1,3-dione (CAS Number: 960127-65-5) represents an area of more focused chemical interest. bldpharm.com The rationale for its investigation can be inferred from the known applications and properties of structurally similar compounds.

The presence of a halogen substituent, in this case, chlorine, on the phenyl ring can significantly influence the electronic properties and biological activity of the molecule. Halogenated organic compounds are prevalent in pharmaceuticals and agrochemicals. For instance, derivatives of cyclohexane-1,3-dione, a related structural class, have been developed as herbicides. wikipedia.org Furthermore, research into cyclohexane-1,3-dione derivatives has shown their potential as anticancer agents and tyrosine kinase inhibitors. nih.gov

The 4-chlorophenyl group is a common moiety in many biologically active compounds. For example, 4'-chloroacetophenone (B41964) is a precursor in the synthesis of various chemical structures. orgsyn.org The combination of the versatile β-diketone scaffold with a halogenated aromatic ring in 1-(4-Chlorophenyl)hexane-1,3-dione makes it a promising candidate for investigation in several areas:

Medicinal Chemistry: The compound could be explored for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, drawing parallels from other halogenated and dicarbonyl-containing therapeutic agents.

Materials Science: The ability of β-diketones to form metal complexes suggests that 1-(4-Chlorophenyl)hexane-1,3-dione could be a valuable ligand for the synthesis of novel coordination polymers or metal-organic frameworks with interesting catalytic or photoluminescent properties.

Synthetic Intermediates: The compound can serve as a versatile building block for the synthesis of more complex heterocyclic compounds, which are a cornerstone of many pharmaceutical drugs.

A focused investigation into the synthesis, reactivity, and biological profiling of 1-(4-Chlorophenyl)hexane-1,3-dione is therefore a logical step in the ongoing exploration of the chemical space of β-diketones and their potential applications.

Properties

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

1-(4-chlorophenyl)hexane-1,3-dione

InChI

InChI=1S/C12H13ClO2/c1-2-3-11(14)8-12(15)9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3

InChI Key

VCEMXPSYVCYQRL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Synthetic Methodologies for 1 4 Chlorophenyl Hexane 1,3 Dione

Classical Approaches to β-Diketone Synthesis

The foundational methods for constructing β-diketones have been cornerstones of organic synthesis for over a century. These techniques typically involve the formation of a carbon-carbon bond between two carbonyl-containing precursors.

Claisen Condensation and Related Mechanisms

The most traditional and widely employed method for synthesizing β-diketones is the Claisen condensation. nih.govmasterorganicchemistry.com This reaction involves the cross-condensation between a ketone and an ester in the presence of a strong base. libretexts.org For the specific synthesis of 1-(4-chlorophenyl)hexane-1,3-dione, this involves the reaction between 4-chloroacetophenone and an ester of butyric acid, such as ethyl butyrate.

The mechanism proceeds through several key steps. First, a strong base, typically a sodium alkoxide like sodium ethoxide, deprotonates the α-carbon of 4-chloroacetophenone. researchgate.net This step is viable because the α-protons of a ketone are more acidic than those of an ester. libretexts.org The deprotonation generates a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl butyrate. The subsequent collapse of the tetrahedral intermediate results in the elimination of the ethoxide leaving group, forming the β-diketone product. masterorganicchemistry.com To drive the reaction to completion, a stoichiometric amount of base is required, as the final product is deprotonated to form a stable enolate, which is then neutralized in an acidic workup step. researchgate.net

Table 1: Reactants and Conditions for Claisen Condensation

Reactant 1 Reactant 2 Base Solvent Key Feature

The reaction's success hinges on the selection of a base that does not interfere with the reaction through competing nucleophilic substitution. researchgate.net Using the sodium salt of the alcohol corresponding to the ester's alkoxy group (e.g., sodium ethoxide with an ethyl ester) is a common strategy as the alkoxide is regenerated during the reaction. researchgate.net

Knoevenagel Condensation with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is another classical method for carbon-carbon bond formation, typically reacting an aldehyde or ketone with an active methylene compound—a compound with two electron-withdrawing groups attached to a CH₂ group. orientjchem.orgsci-hub.se While this reaction classically yields α,β-unsaturated products, it can be adapted to produce saturated β-diketones like 1-(4-chlorophenyl)hexane-1,3-dione through a two-step sequence. youtube.com

In this approach, 4-chlorobenzaldehyde (B46862) is first reacted with an active methylene compound such as pentane-2,4-dione (acetylacetone) in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. researchgate.netrsc.org This condensation yields an α,β-unsaturated intermediate, 3-(4-chlorobenzylidene)pentane-2,4-dione.

The second step involves the reduction of the carbon-carbon double bond of this intermediate. This is typically achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reduction saturates the double bond, yielding the final product, 1-(4-chlorophenyl)hexane-1,3-dione. This sequential approach leverages the reliability of the Knoevenagel condensation to build the carbon skeleton, followed by a standard reduction to achieve the desired saturated diketone structure.

Modern Synthetic Strategies for 1-(4-Chlorophenyl)hexane-1,3-dione

Contemporary synthetic chemistry offers more sophisticated and often more efficient methods, frequently employing transition metal catalysts to achieve high selectivity and yields under milder conditions.

Copper-Catalyzed Decarboxylative Oxyalkylation Routes

Transition metal-catalyzed decarboxylative coupling has emerged as a powerful tool for forming C-C bonds. nih.gov While the term "oxyalkylation" is broad, a relevant modern strategy for β-diketone synthesis involves the copper-catalyzed decarboxylative coupling of α-oxocarboxylic acids, which serve as acyl anion equivalents. nih.gov This method avoids the often harsh conditions of classical condensations.

Although a direct application for 1-(4-chlorophenyl)hexane-1,3-dione is not prominently documented, a plausible route could involve the coupling of a butyryl precursor with a 4-chlorophenyl-containing α-oxocarboxylic acid. The general mechanism involves the extrusion of carbon dioxide, facilitated by the copper catalyst, to generate a reactive acyl intermediate that then couples with the other reaction partner. nih.gov Research in this area has more commonly focused on the synthesis of γ-diketones or other carbonyl compounds through various copper-catalyzed decarboxylative pathways. acs.orgnih.gov

Palladium-Catalyzed Coupling Reactions for Diketone Formation

Palladium-catalyzed cross-coupling reactions represent a major advance in C-C bond formation. The α-arylation of carbonyl compounds is a well-established method that can be applied to the synthesis of 1-(4-chlorophenyl)hexane-1,3-dione. nih.gov This reaction typically involves coupling the enolate of a β-dicarbonyl compound with an aryl halide.

To synthesize the target molecule, hexane-1,3-dione would be reacted with a suitable aryl halide, such as 1-bromo-4-chlorobenzene (B145707) or 1-iodo-4-chlorobenzene, in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds via:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 4-chlorophenyl halide to form a palladium(II) species.

Transmetalation: The base generates the enolate of hexane-1,3-dione, which then displaces the halide on the palladium center.

Reductive Elimination: The aryl and enolate ligands on the palladium complex couple, forming the C-C bond of the final product and regenerating the palladium(0) catalyst.

The development of specialized phosphine (B1218219) ligands has been crucial in expanding the scope and efficiency of these reactions, allowing for the coupling of even challenging substrates like aryl chlorides. google.com

Table 2: Modern Catalytic Approaches

Method Catalyst System Reactants Key Advantage
Palladium-Catalyzed Coupling Pd(OAc)₂, Phosphine Ligand, Base Hexane-1,3-dione + 4-Chlorophenyl Halide High efficiency and functional group tolerance. nih.gov

| Flow Chemistry Approach | Varies (e.g., solid-supported base) | 4-Chloroacetophenone + Ethyl Butyrate | Enhanced reaction control, safety, and scalability. |

Flow Chemistry Approaches for Enhanced Efficiency and Scale-Up

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and easier scalability. These benefits can be applied to the synthesis of 1-(4-chlorophenyl)hexane-1,3-dione, particularly for classical reactions like the Claisen condensation.

In a potential flow setup, streams of the reactants (4-chloroacetophenone and ethyl butyrate) and a base solution could be pumped and mixed in a microreactor or a heated coil. The high surface-area-to-volume ratio in such reactors allows for extremely efficient heat transfer, enabling precise temperature control and minimizing the formation of byproducts. The continuous removal of the alcohol byproduct formed during the Claisen condensation can also shift the reaction equilibrium, leading to higher yields. Furthermore, integrating technologies like microwave irradiation can dramatically reduce reaction times. This approach not only improves the yield and purity of the product but also offers a safer and more reproducible manufacturing process.

Synthesis via Diazotization or Condensation of Aromatic Amines with Diketone Precursors

The formation of a carbon-carbon bond between an aromatic ring and a dicarbonyl unit can theoretically be achieved through several pathways involving aromatic amines. One such established method is the Japp-Klingemann reaction, which involves the coupling of an aryl diazonium salt with a β-keto ester or a β-diketone. In a hypothetical synthesis of 1-(4-Chlorophenyl)hexane-1,3-dione, this would involve the diazotization of 4-chloroaniline (B138754) using sodium nitrite (B80452) in an acidic medium to form the corresponding 4-chlorobenzenediazonium salt. This reactive intermediate could then be coupled with a precursor like hexane-1,3-dione or its synthetic equivalent, such as ethyl 3-oxohexanoate. Subsequent hydrolysis and decarboxylation of the resulting intermediate would yield the target diketone. The general mechanism for this type of reaction proceeds through the attack of the enolate of the β-dicarbonyl compound on the diazonium salt.

Another potential route involves the direct condensation of an aromatic amine with a diketone precursor. However, these reactions often lead to the formation of enaminones or heterocyclic compounds like quinolines, rather than direct C-C bond formation at the desired position.

Despite the theoretical plausibility of these pathways, a review of the current scientific literature does not provide specific, documented examples of the synthesis of 1-(4-Chlorophenyl)hexane-1,3-dione using either diazotization or the direct condensation of aromatic amines with hexane-1,3-dione or its immediate precursors.

Green Chemistry Principles in 1-(4-Chlorophenyl)hexane-1,3-dione Synthesis

The principles of green chemistry are increasingly integral to the development of new synthetic routes, emphasizing the reduction of waste, minimization of energy usage, and the use of less hazardous materials. For a molecule like 1-(4-Chlorophenyl)hexane-1,3-dione, a standard synthesis, such as a crossed Claisen condensation, would typically involve strong bases and organic solvents. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The application of green chemistry seeks to improve upon these traditional methods.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. These reactions are often facilitated by techniques such as grinding or ball milling, which use mechanical energy to initiate chemical transformations. semanticscholar.orgresearchgate.net This approach can lead to higher yields, shorter reaction times, and unique reactivity compared to solution-phase methods.

While solvent-free conditions have been successfully applied to the synthesis of various heterocyclic compounds and other dicarbonyl derivatives, semanticscholar.orgresearchgate.netorientjchem.org there is currently no specific, documented research detailing a solvent-free synthesis for 1-(4-Chlorophenyl)hexane-1,3-dione.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions directly and efficiently. psu.edu This technique can dramatically reduce reaction times from hours to minutes, often increasing product yields and minimizing the formation of byproducts compared to conventional heating methods. psu.edunih.gov Microwave heating can be applied to reactions in solution or under solvent-free conditions, making it a versatile tool for green chemistry. nih.gov

The application of microwave irradiation is widespread for a variety of condensation and cyclization reactions. nih.govresearchgate.net However, a review of the available scientific literature indicates no specific protocols for the microwave-assisted synthesis of 1-(4-Chlorophenyl)hexane-1,3-dione.

Catalytic Methods for Reduced Waste Generation and Atom Economy

A central goal of green chemistry is to maximize atom economy—the efficiency with which atoms from the starting materials are incorporated into the final product. The use of catalysts is paramount to achieving this goal, as they can enable more efficient reactions and reduce the need for stoichiometric reagents that generate significant waste. mdpi.comgoogle.com For the synthesis of dione (B5365651) compounds, catalytic approaches can offer improvements over classical methods that use stoichiometric amounts of strong bases. nih.govchesci.com

For instance, the development of catalytic transfer hydrogenation for the synthesis of cyclohexane-1,3-dione from resorcinol (B1680541) using a Pd/C catalyst showcases a green approach to producing diketone precursors. google.comresearchgate.net Such catalytic systems minimize waste and often operate under milder conditions.

While various catalytic methods are documented for the synthesis of related dicarbonyl and heterocyclic compounds, mdpi.comnih.govchesci.com specific catalytic routes designed for the express purpose of synthesizing 1-(4-Chlorophenyl)hexane-1,3-dione with high atom economy are not detailed in the current body of scientific literature.

Chemical Reactivity and Transformation Studies of 1 4 Chlorophenyl Hexane 1,3 Dione

Tautomerism and Equilibrium Dynamics

Keto-Enol Tautomerism in Solution and Solid State

In solution, the position of the keto-enol equilibrium is highly dependent on the solvent. mdpi.com The enol form is generally favored, a common characteristic for 1,3-diketones. wikipedia.org The interconversion between the keto and enol forms is a dynamic process, with the enol form often being the more stable and therefore predominant species. mdpi.com

The general equilibrium for an asymmetric β-diketone like 1-(4-chlorophenyl)hexane-1,3-dione involves one diketo form and two possible enol forms. The proton transfer between the two oxygen atoms in the enol forms is typically rapid. researchgate.net

Investigation of Factors Influencing Tautomeric Equilibria

Several factors can influence the delicate balance of the keto-enol equilibrium of 1-(4-chlorophenyl)hexane-1,3-dione.

FactorInfluence on Equilibrium
Solvent Polarity Polar solvents can stabilize the keto form through dipole-dipole interactions, shifting the equilibrium towards the keto tautomer. Conversely, nonpolar solvents tend to favor the intramolecularly hydrogen-bonded enol form. researchgate.net
Temperature Changes in temperature can affect the position of the equilibrium. The thermodynamics of the tautomerization, including the enthalpy (ΔH) and entropy (ΔS) changes, determine the direction of the shift with temperature. researchgate.net
Substituents The electronic properties of substituents on the phenyl ring can influence the acidity of the enolic proton and the stability of the conjugated system, thereby affecting the keto-enol ratio. Electron-withdrawing groups, such as the chloro group in this compound, can impact the electron density and stability of the tautomers. rsc.org
pH In aqueous solutions, the pH can significantly impact the tautomeric equilibrium by influencing the protonation state of the molecule. mdpi.com

Reactions at the Active Methylene (B1212753) and Carbonyl Centers

The presence of both an acidic methylene group and two electrophilic carbonyl carbons makes 1-(4-chlorophenyl)hexane-1,3-dione a versatile substrate for various chemical transformations.

Alkylation and Acylation Reactions

The active methylene group of 1-(4-chlorophenyl)hexane-1,3-dione is readily deprotonated by a base to form a stabilized enolate ion. This enolate is a potent nucleophile and can undergo alkylation reactions with various alkyl halides. youtube.comsemanticscholar.org The reaction typically proceeds via an SN2 mechanism, leading to the formation of a new carbon-carbon bond at the central carbon of the diketone. The choice of base and solvent can be crucial for achieving high yields and minimizing side reactions like O-alkylation. youtube.com

Similarly, the enolate can be acylated by reacting with acylating agents such as acyl chlorides or anhydrides. organic-chemistry.orgresearchgate.net This reaction introduces an additional acyl group at the active methylene position, leading to the formation of a triketone. chesci.com

Condensation Reactions

1-(4-Chlorophenyl)hexane-1,3-dione can participate in condensation reactions with various electrophiles, particularly aldehydes and ketones. A notable example is the Knoevenagel condensation, where the active methylene group reacts with an aldehyde in the presence of a weak base to form an α,β-unsaturated dicarbonyl compound. acs.orgnih.gov These products are valuable intermediates for the synthesis of more complex molecules, including heterocyclic compounds. scirp.orgscirp.orgnih.gov Tandem Knoevenagel-Michael addition reactions are also possible, where a second equivalent of the diketone adds to the initially formed unsaturated product. acs.org

The diketone can also undergo condensation reactions to form various heterocyclic systems. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. These reactions are driven by the formation of a stable aromatic heterocyclic ring.

Oxidation Pathways and Product Characterization

The oxidation of 1,3-diketones can lead to a variety of products depending on the oxidizing agent and reaction conditions. Oxidative cleavage of the C-C bond between the carbonyl groups is a common pathway, which can be achieved using strong oxidizing agents. researchgate.net For instance, reaction with ozone followed by a reductive workup can cleave the diketone to yield carboxylic acid derivatives.

Furthermore, the active methylene group can be susceptible to oxidation. In the presence of certain oxidants, this can lead to the formation of a hydroxyl group or even a third carbonyl group, resulting in a triketone. The characterization of these oxidation products typically involves spectroscopic methods such as NMR, IR, and mass spectrometry to elucidate their structures.

Reduction Pathways and Product Characterization

The reduction of 1,3-diketones like 1-(4-chlorophenyl)hexane-1,3-dione offers a route to valuable 1,3-diols, with the stereochemical outcome being highly dependent on the chosen reagents and conditions. The presence of both an aromatic and an aliphatic ketone provides opportunities for chemo- and stereoselective transformations.

Generally, the reduction can yield syn- or anti-1,3-diols. The stereoselective reduction of β-hydroxy ketones, the intermediate products of a stepwise reduction, often dictates the final diastereoselectivity.

Key Reduction Methodologies:

Diastereoselective Reduction to syn-1,3-Diols: A notable method involves the use of a borane-pyridine complex (BH₃·pyridine) in the presence of titanium tetrachloride (TiCl₄) at low temperatures (-78 °C). This protocol has proven effective for reducing various 1,3-diketones to their corresponding syn-1,3-diols with high yields and excellent diastereoselectivity. researchgate.net The method is robust, tolerating a range of substituents from simple alkyl chains to aromatic groups, which makes it applicable to 1-(4-chlorophenyl)hexane-1,3-dione. researchgate.net

Diastereoselective Reduction to anti-1,3-Diols: In contrast, the reduction using sodium borohydride (B1222165) (NaBH₄) in the presence of a stoichiometric amount of bovine or human serum albumin (BSA or HSA) leads to the formation of anti-1,3-diols with high diastereomeric excess (up to 96% d.e.). rsc.org Studies have shown that the presence of an aromatic carbonyl group, as in the target molecule, is crucial for achieving this high stereoselectivity. rsc.org The proposed mechanism suggests that the albumin protein environment controls the reaction by first facilitating the chemoselective reduction of the aliphatic carbonyl, followed by the diastereoselective reduction of the aromatic carbonyl. rsc.org

Table 1: Summary of Reduction Pathways for 1,3-Diketones
Reagent/CatalystProduct StereochemistryKey Features
BH₃·pyridine / TiCl₄syn-1,3-DiolHigh diastereoselectivity; general for various substituents. researchgate.net
NaBH₄ / Albumin (BSA/HSA)anti-1,3-DiolHigh diastereoselectivity; requires an aromatic ketone moiety. rsc.org

Nucleophilic Substitution Reactions at the Chlorophenyl Moiety

The chlorine atom on the phenyl ring of 1-(4-chlorophenyl)hexane-1,3-dione is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the 1,3-dione functionality, particularly the aryl ketone, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack, especially at the ortho and para positions. Since the chlorine atom is in the para position relative to the carbonyl group, it is a prime site for substitution.

Reactions with various nucleophiles such as amines, alkoxides, and thiols can displace the chloride ion. For instance, reacting 1-(4-chlorophenyl)hexane-1,3-dione with a nucleophile like sodium methoxide (B1231860) would be expected to yield 1-(4-methoxyphenyl)hexane-1,3-dione. Similarly, reactions with amines or thiols would lead to the corresponding aniline (B41778) or thioether derivatives. The reaction conditions typically involve a strong nucleophile and may require heat or a suitable solvent to proceed efficiently. While specific studies on 1-(4-chlorophenyl)hexane-1,3-dione are not prevalent, this reactivity is well-established for similar 4-chloroaryl ketones and diones. researchgate.net

Derivatization and Cyclization Reactions

The 1,3-dicarbonyl unit is a cornerstone in heterocyclic synthesis due to its ability to react with a wide array of dinucleophilic reagents. These reactions often proceed via condensation followed by cyclization, providing access to a vast range of five- and six-membered heterocyclic systems.

Synthesis of Heterocyclic Systems (e.g., Pyrazoles, Pyrazolines, Furans, Pyrroles, Isoindolinediones)

The reactivity of the 1,3-dione moiety allows for its conversion into numerous important heterocyclic scaffolds.

Pyrazoles and Pyrazolines: The condensation of 1,3-diketones with hydrazine and its derivatives is a classical and highly efficient method for the synthesis of pyrazoles (Knorr pyrazole (B372694) synthesis). organic-chemistry.org Reacting 1-(4-chlorophenyl)hexane-1,3-dione with hydrazine hydrate (B1144303) would yield 3-propyl-5-(4-chlorophenyl)-1H-pyrazole. Substituted hydrazines can be used to install various groups at the N1 position of the pyrazole ring. organic-chemistry.org The reaction proceeds through the formation of a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration.

Furans: Polysubstituted furans can be synthesized from 1,3-dicarbonyl compounds through various strategies. One approach involves the reaction with α-haloketones (Feist-Benary furan (B31954) synthesis). Another modern approach is the silver(I)-mediated annulation with 1,2,3-thiadiazoles or rhodium(III)-catalyzed reaction with α-diazocarbonyl compounds. researchgate.netresearchgate.net These methods provide pathways to highly functionalized furans.

Pyrroles: While the Paal-Knorr synthesis of pyrroles requires a 1,4-dicarbonyl compound, 1,3-diketones can serve as precursors. For example, α-functionalization of the dione (B5365651) followed by subsequent reactions can lead to the required 1,4-dicarbonyl intermediate. A more direct approach involves the reaction of enaminones (derived from 1,3-diones) with other partners. For instance, a copper(II)-catalyzed cyclization of silyl (B83357) enol ethers derived from ketones with α-diazo-β-ketoesters can produce dihydrofuran derivatives that act as 1,4-diketone surrogates, which can then be converted to pyrroles upon reaction with amines. organic-chemistry.org

Isoindolinediones: The synthesis of isoindoline-1,3-dione structures typically starts from phthalic anhydride (B1165640) derivatives. While not a direct or common transformation from a cyclohexane-based dione, multi-step synthetic sequences could potentially be devised. For example, a key intermediate, 2-(4-((4-Oxothiazolidin-2-ylidene)amino)-1-phenyl-1H-pyrazole-3-carbonyl)-isoindoline-1,3-dione, has been synthesized as a precursor for more complex heterocycles, demonstrating the integration of different pharmacophoric motifs. researchgate.net

Table 2: Heterocycle Synthesis from 1,3-Diketones
Target HeterocycleTypical Reagent(s)Key Reaction Name/Type
PyrazoleHydrazine / Substituted HydrazinesKnorr Pyrazole Synthesis organic-chemistry.org
Furanα-Haloketones / Alkynes / Diazo compoundsFeist-Benary Synthesis / Annulation researchgate.netresearchgate.net
PyrroleAmines (requires conversion to 1,4-dione)Paal-Knorr Synthesis organic-chemistry.org

Annulation and Polycyclic Compound Formation

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a powerful tool for building polycyclic systems. The 1,3-dione moiety in 1-(4-chlorophenyl)hexane-1,3-dione is an excellent participant in such reactions.

The most prominent example is the Robinson annulation , a tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. In this sequence, the enolate of the 1,3-dione acts as a Michael donor, adding to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). The resulting Michael adduct, a 1,5-diketone, then undergoes an intramolecular aldol reaction followed by dehydration to form a six-membered, α,β-unsaturated cyclic ketone fused to the original ring. While the target compound is acyclic, its enolate can react with cyclic enones, or it can be part of a substrate designed for intramolecular annulation to build complex polycyclic frameworks. mdpi.comresearchgate.net

Michael Additions and Related Conjugate Additions

The methylene protons located between the two carbonyl groups of 1-(4-chlorophenyl)hexane-1,3-dione are significantly acidic (pKa ≈ 9-11 in DMSO) due to the resonance stabilization of the resulting conjugate base (enolate). This makes the dione an excellent "soft" nucleophile, or Michael donor , for conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com

In a typical Michael reaction, the enolate of the dione adds to the β-carbon of an α,β-unsaturated carbonyl compound, nitrile, or nitroalkene, known as a Michael acceptor . libretexts.org This reaction is a versatile and widely used method for forming carbon-carbon bonds under mild conditions. wikipedia.org

General Michael Addition Scheme:

Deprotonation: A base (e.g., NaOEt, Et₃N) removes a proton from the α-carbon of the dione to form a stabilized enolate.

Nucleophilic Attack: The enolate attacks the β-carbon of the Michael acceptor.

Protonation: The resulting enolate intermediate is protonated during workup to give the final 1,5-dicarbonyl adduct. masterorganicchemistry.com

The use of chiral catalysts can render these additions enantioselective, providing access to optically active products. buchler-gmbh.com

1,3-Dipolar Cycloaddition Reactions with Diverse Dipolarophiles

1,3-Dipolar cycloadditions are powerful pericyclic reactions for constructing five-membered heterocyclic rings. wikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne). alchetron.com

The 1,3-dione moiety can participate in these reactions in several ways:

As a Dipolarophile: The enol tautomer of 1-(4-chlorophenyl)hexane-1,3-dione possesses a carbon-carbon double bond, allowing it to act as a dipolarophile. For example, it can react with 1,3-dipoles such as nitrile oxides (to form isoxazole (B147169) derivatives after oxidation) or azomethine ylides (to form pyrrolidine (B122466) derivatives). alchetron.comdiva-portal.org

As a Precursor to the Dipolarophile or Dipole: The dione can be chemically modified into a more reactive dipolarophile or into a 1,3-dipole itself. For instance, reaction with tosylhydrazine can generate a tosylhydrazone, which upon treatment with base can form a diazo compound (a 1,3-dipole). This diazo compound can then undergo cycloaddition with an alkyne to furnish a pyrazole. rsc.org

This class of reactions provides a convergent and often highly stereoselective route to a variety of five-membered heterocycles, which are prevalent in medicinal chemistry and materials science. wikipedia.orgfrontiersin.org

Stetter Reaction Methodologies

The Stetter reaction is a well-established method for the formation of carbon-carbon bonds, specifically for synthesizing 1,4-dicarbonyl compounds and their derivatives through a 1,4-addition reaction catalyzed by nucleophiles like thiazolium salts or cyanide anions. wikipedia.orgorganic-chemistry.org This reaction represents a key example of umpolung chemistry, where the polarity of an aldehyde is reversed. wikipedia.org However, a review of the literature did not yield any specific examples or methodologies detailing the application of the Stetter reaction to 1-(4-Chlorophenyl)hexane-1,3-dione as either a substrate or a product. The existing literature covers a broad scope of aldehydes and Michael acceptors, but does not specifically mention this compound. wikipedia.orgorganic-chemistry.org

Metal Complexation Chemistry of 1-(4-Chlorophenyl)hexane-1,3-dione as a Ligand

The study of coordination compounds formed between metal ions and organic ligands is a vast field of inorganic and materials chemistry. wordpress.com However, specific research into the role of 1-(4-Chlorophenyl)hexane-1,3-dione as a ligand for transition or lanthanide metals appears to be unpublished in the available scientific literature.

The synthesis of coordination polymers and complexes with transition metals and lanthanides often involves ligands containing oxygen and nitrogen donor atoms, such as β-diketones, carboxylic acids, and phenanthroline derivatives. rsc.orgmdpi.comnih.govrsc.orgnih.govrsc.orgresearchgate.net These studies detail the synthesis, structural characterization, and properties of various metal-organic frameworks and coordination polymers. rsc.orgnih.gov Despite the structural similarity of 1-(4-Chlorophenyl)hexane-1,3-dione to common β-diketone ligands, no specific reports on its use in the synthesis of coordination compounds with transition or lanthanide metals were found.

β-diketones are known to act as chelating ligands, coordinating to metal ions through their two oxygen atoms. researchgate.net The coordination modes can vary, leading to the formation of mononuclear or polynuclear complexes with different geometries. researchgate.netresearchgate.net The specific chelation properties and coordination modes of 1-(4-Chlorophenyl)hexane-1,3-dione, however, have not been documented.

The electronic and steric properties of substituents on a ligand can significantly influence its binding affinity and the stability of the resulting metal complex. For instance, studies on related chlorophenyl-containing ligands, such as 1-(4-chlorophenyl)imidazole, have shown that the position of the chloro- and phenyl- groups affects binding affinity and can induce conformational changes in the active sites of proteins like cytochrome P450. nih.govnih.gov However, without specific studies on 1-(4-Chlorophenyl)hexane-1,3-dione, any discussion on the influence of its chlorophenyl moiety on ligand binding and complex stability would be purely speculative.

Theoretical and Computational Chemistry Investigations of 1 4 Chlorophenyl Hexane 1,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which to examine the molecular properties of 1-(4-chlorophenyl)hexane-1,3-dione at an atomic level. These in silico methods allow for the determination of stable structures, electronic characteristics, and the prediction of spectroscopic data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 1-(4-chlorophenyl)hexane-1,3-dione. Geometry optimization is a fundamental step where the molecule's lowest energy conformation is determined. For this compound, DFT calculations, often employing a hybrid functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p), are used to locate the minimum energy structure. mdpi.comorganic-chemistry.org This process yields crucial information on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is also elucidated through DFT. These calculations provide insights into the distribution of electrons, which is key to understanding the molecule's stability and reactivity. The presence of the electron-withdrawing chlorine atom on the phenyl ring and the two carbonyl groups significantly influences the electronic landscape of the molecule.

Below is an illustrative table of optimized geometric parameters for the enol tautomer of 1-(4-chlorophenyl)hexane-1,3-dione, which is expected to be the more stable form.

Table 1: Illustrative Optimized Geometric Parameters for 1-(4-Chlorophenyl)hexane-1,3-dione (Enol Tautomer) Calculated at the B3LYP/6-311++G(d,p) Level of Theory.

Parameter Bond/Angle Calculated Value
Bond Length C=O (carbonyl adjacent to phenyl) 1.25 Å
C=O (carbonyl adjacent to propyl) 1.28 Å
C-C (of the dione (B5365651) backbone) 1.42 Å
C-Cl 1.75 Å
O-H (enol) 0.97 Å
Bond Angle O=C-C (phenyl side) 120.5°
O=C-C (propyl side) 118.9°
C-C-C (dione backbone) 121.0°
Dihedral Angle Phenyl ring relative to dione plane 35.0°

Conformational Analysis and Potential Energy Surfaces of Tautomers

Like many β-dicarbonyl compounds, 1-(4-chlorophenyl)hexane-1,3-dione can exist in keto-enol tautomeric forms. Theoretical studies on similar systems, such as benzoylcyclohexane-1,3-dione, have shown that the enol form is often more stable due to the formation of an intramolecular hydrogen bond and a conjugated system. mdpi.com Computational methods can be used to map the potential energy surface (PES) for the interconversion between these tautomers. This involves calculating the energy of the molecule as a function of specific geometric parameters, such as the dihedral angles of the side chain and the position of the enolic hydrogen.

The analysis of the PES reveals the relative energies of different stable conformers and the energy barriers separating them. For 1-(4-chlorophenyl)hexane-1,3-dione, rotations around the C-C single bonds of the hexanoyl chain and the bond connecting the phenyl ring to the carbonyl group will lead to various conformers. Identifying the global minimum on the PES is crucial for understanding the molecule's predominant structure.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results for structure validation. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus, the ¹H and ¹³C NMR spectra can be simulated.

Similarly, the vibrational frequencies corresponding to the normal modes of the molecule can be calculated. These theoretical frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be correlated with experimental Infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands, such as the characteristic stretches of the carbonyl groups and the C-Cl bond.

Table 2: Illustrative Predicted Spectroscopic Data for 1-(4-Chlorophenyl)hexane-1,3-dione.

Parameter Nucleus/Group Predicted Value
¹³C NMR Chemical Shift C=O (adjacent to phenyl) 192.5 ppm
C=O (adjacent to propyl) 203.1 ppm
C (enol) 98.7 ppm
C-Cl 138.2 ppm
¹H NMR Chemical Shift Enolic H 15.8 ppm
Aromatic H (ortho to CO) 7.9 ppm
Vibrational Frequency C=O Stretch 1605 cm⁻¹ (enol, H-bonded)
C-Cl Stretch 750 cm⁻¹

Reactivity and Reaction Mechanism Studies

Computational chemistry is also instrumental in predicting the chemical behavior of a molecule. By analyzing the electronic structure and calculating reaction pathways, insights into the reactivity and potential reaction mechanisms of 1-(4-chlorophenyl)hexane-1,3-dione can be gained.

Elucidation of Reaction Mechanisms via Transition State Calculations

To understand how a reaction proceeds, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. DFT calculations are widely used to locate and characterize the geometry and energy of transition states. For instance, the acylation or alkylation reactions at the central carbon of the dione moiety can be modeled. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. By mapping the entire reaction pathway, from reactants through the transition state to the products, a detailed reaction mechanism can be proposed.

Analysis of Global and Local Reactivity Descriptors (e.g., Frontier Molecular Orbital Theory, Electrostatic Potential Maps, Parr Functions)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors. organic-chemistry.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to Frontier Molecular Orbital (FMO) theory. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a general overview of the molecule's reactivity.

Local reactivity descriptors, such as the Fukui function and Parr functions, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. Electrostatic potential (ESP) maps visually represent the charge distribution on the molecule's surface, with red areas indicating negative potential (prone to electrophilic attack) and blue areas indicating positive potential (prone to nucleophilic attack). For 1-(4-chlorophenyl)hexane-1,3-dione, the ESP map would likely show negative potential around the carbonyl oxygens and the enolate region, making them susceptible to electrophiles.

Table 3: Illustrative Global and Local Reactivity Descriptors for 1-(4-Chlorophenyl)hexane-1,3-dione.

Descriptor Value Interpretation
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -2.1 eV Indicates electron-accepting ability
HOMO-LUMO Gap 4.4 eV Relates to chemical stability
Global Electrophilicity (ω) 2.15 eV Moderate electrophilic character
Fukui Function (f⁻) on C2 High Most likely site for electrophilic attack
Fukui Function (f⁺) on C1/C3 High Likely sites for nucleophilic attack

Supramolecular and Intermolecular Interaction Studies

The study of supramolecular chemistry and intermolecular interactions is crucial for understanding how molecules of 1-(4-Chlorophenyl)hexane-1,3-dione organize and interact with each other in the solid state. These interactions dictate the material's physical properties, such as melting point, solubility, and stability.

Energy Framework Calculations within Crystalline Structures

Energy framework calculations are a powerful tool to quantify and visualize the interaction energies between molecules within a crystal lattice. This analysis separates the total interaction energy into its electrostatic, dispersion, repulsion, and polarization components, providing a detailed understanding of the forces driving crystal packing.

Table 1: Illustrative Interaction Energies for a Molecular Crystal Pair Note: This data is representative of the type of results obtained from energy framework calculations for similar organic molecules and not specific to 1-(4-Chlorophenyl)hexane-1,3-dione.

Molecular Pair E_ele (kJ/mol) E_disp (kJ/mol) E_rep (kJ/mol) E_tot (kJ/mol)
Pair 1 -50.2 -85.6 35.8 -100.0
Pair 2 -25.1 -40.3 15.5 -49.9

Hirshfeld Surface Analysis for Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to partition crystal space and visualize intermolecular interactions. By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto this surface, one can identify specific atoms involved in close contacts and the nature of these interactions.

Table 2: Illustrative Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis Note: This data represents typical contributions for similar organic compounds and is not specific to 1-(4-Chlorophenyl)hexane-1,3-dione.

Contact Type Contribution (%)
H···H 45.5
C···H / H···C 20.1
O···H / H···O 18.2
Cl···H / H···Cl 12.8
C···C 2.1

Molecular Modeling for Structure-Reactivity Correlations in Non-Biological Contexts

Molecular modeling techniques, particularly those based on Density Functional Theory (DFT), are instrumental in correlating the electronic structure of a molecule with its chemical reactivity. In non-biological contexts, this can involve predicting reaction sites for nucleophilic or electrophilic attack, understanding reaction mechanisms, and explaining the influence of substituents on reactivity.

For diketones like 1-(4-Chlorophenyl)hexane-1,3-dione, computational models can elucidate the keto-enol tautomerism, which is fundamental to their reactivity. Analysis of global reactivity descriptors such as HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, the HOMO-LUMO gap, and molecular electrostatic potential (MEP) maps provide quantitative and qualitative predictions of reactivity. The MEP map, for instance, visually identifies electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the dione moiety are expected to be the most electron-rich sites. Such studies are vital for designing synthetic pathways and developing new catalysts where the dione acts as a substrate or ligand.

Applications of 1 4 Chlorophenyl Hexane 1,3 Dione in Materials Science and Organic Synthesis

Role as a Synthetic Intermediate and Precursor

The 1,3-dicarbonyl moiety is a versatile functional group in organic synthesis, acting as a precursor for a wide array of more complex molecular architectures. nih.gov Its utility stems from the acidity of the central methylene (B1212753) protons and the susceptibility of the carbonyl groups to nucleophilic attack, leading to a variety of condensation and cyclization reactions.

Precursor for Complex Organic Molecules

The 1,3-dione structure is a fundamental building block for the synthesis of various heterocyclic compounds. Due to its reactive nature, 1-(4-Chlorophenyl)hexane-1,3-dione is a suitable precursor for a range of complex molecules, particularly five- and six-membered heterocycles, which are significant pharmacophores in medicinal chemistry. nih.govresearchgate.net

Reactions with hydrazine (B178648) derivatives, for instance, can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles. Similarly, amidines or ureas can be used to construct pyrimidine (B1678525) rings. The specific substituents on the diketone, namely the 4-chlorophenyl and propyl groups, would be incorporated into the final heterocyclic product, allowing for the synthesis of a library of specifically functionalized compounds. Research on structurally similar chalcone (B49325) analogues, such as 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, has demonstrated their utility in Michael additions and ring-closure reactions to form novel furan (B31954) derivatives, highlighting the synthetic potential of the chlorophenyl ketone framework. researchgate.net The Paal-Knorr reaction, a classic method for synthesizing furans, thiophenes, and pyrroles, utilizes 1,4-dicarbonyl compounds, which can be accessed from 1,3-diketone precursors. youtube.com

Table 1: Examples of Heterocyclic Systems Derived from 1,3-Diketone Precursors

Precursor Reactant Resulting Heterocycle
Hydrazine Pyrazole (B372694)
Hydroxylamine Isoxazole (B147169)
Amidines/Urea Pyrimidine

Building Block for Polycyclic and Spiro Systems

The 1,3-dicarbonyl unit is instrumental in constructing intricate polycyclic and spirocyclic frameworks. researchgate.net Spiro compounds, which feature two rings sharing a single atom, are present in numerous natural products. wikipedia.orgrsc.org The synthesis of these structures often relies on the unique reactivity of cyclic ketones and diketones. wikipedia.org

Methodologies for synthesizing spirocycles include intramolecular aldol (B89426) condensations, palladium-catalyzed annulations, and oxidative free-radical cyclizations. rsc.orgacs.org For example, a Pd-catalyzed cascade diarylation of acyclic 1,3-diketones has been employed as a key step in the total synthesis of (±)-Spiroaxillarone A, a natural product featuring a spiro quaternary carbon center. acs.org The 1,3-dione acts as the nucleophilic component that, through sequential arylations, builds the spirocyclic core. Given this precedent, 1-(4-Chlorophenyl)hexane-1,3-dione represents a viable building block for creating novel polycyclic and spiro systems, where its diketone core would facilitate the key ring-forming reactions. The synthesis of chiral spirocyclic 1,3-diketones has also been achieved through kinetic resolution via asymmetric hydrogenation, demonstrating the importance of this structural motif in asymmetric synthesis. researchgate.net

Synthesis of Alpha-Diazoketones and Their Subsequent Transformations

A significant application of 1,3-diketones is their conversion into α-diazoketones, which are highly valuable and versatile intermediates in organic synthesis. researchgate.net A particularly efficient, diazomethane-free method involves a tandem reaction that includes a primary amine-catalyzed Regitz diazo transfer followed by a primary amine-mediated C-C bond cleavage. organic-chemistry.orglookchem.com

In this reaction, a 1,3-diketone is treated with a sulfonyl azide (B81097) (like tosyl azide, TsN₃) and a primary amine (like methylamine, MeNH₂) in a solvent such as ethanol. organic-chemistry.org The reaction proceeds through the formation of a 2-diazo-1,3-diketone intermediate, which then undergoes nucleophilic attack by the amine at one of the carbonyls, leading to the cleavage of a carbon-carbon bond and formation of the final α-diazoketone product and an amide byproduct. researchgate.net Studies have shown this reaction is effective for a wide range of 1,3-diketones, including those with aryl substituents. researchgate.netorganic-chemistry.org Therefore, 1-(4-Chlorophenyl)hexane-1,3-dione is an ideal substrate for this transformation, which would yield 1-(4-chlorophenyl)-2-diazoethan-1-one and N-methylbutanamide.

Once formed, these α-diazoketones can undergo numerous useful transformations, including:

Wolff Rearrangement: To form ketenes, which can be trapped by nucleophiles to produce carboxylic acids and their derivatives.

Cyclopropanation: Reaction with alkenes in the presence of a metal catalyst (e.g., Rh, Cu) to form cyclopropanes.

C-H Insertion: Intramolecular or intermolecular insertion into carbon-hydrogen bonds.

1,3-Dipolar Cycloadditions: Acting as a 1,3-dipole in reactions with suitable dipolarophiles. researchgate.net

Applications in Catalysis

The ability of β-diketones to form stable complexes with a wide variety of metal ions makes them crucial components in catalysis, either as ligands that modify the properties of a metallic center or as part of the catalytic framework itself.

As a Ligand in Metal-Catalyzed Organic Reactions

β-Diketones, including 1-(4-Chlorophenyl)hexane-1,3-dione, exist in equilibrium with their enol tautomers. Deprotonation of the enolic hydroxyl group generates a β-diketonate anion, which acts as a powerful bidentate chelating ligand (κ²-O,O'). nih.govresearchgate.net These ligands form stable, often neutral, complexes with a vast range of metals, including transition metals (e.g., Cu, Ru, Ir, Pd) and rare earth elements. alfachemic.comresearchgate.net

The utility of β-diketonate ligands lies in their ability to fine-tune the electronic and steric properties of the metal center, influencing the catalyst's activity, selectivity, and stability. rsc.org For instance, copper complexes with β-diketone ligands have been successfully used to catalyze C-N bond-forming reactions, such as the N-arylation of carbazoles. rsc.org Ruthenium(II) complexes bearing various β-diketone ligands have been investigated for their biological activity, demonstrating that the nature of the diketone substituent significantly impacts the complex's properties. nih.gov Similarly, iridium(III) complexes use β-diketonate ancillary ligands to tune photophysical properties, although a mismatch in energy levels can sometimes lead to phosphorescence quenching. rsc.org The 4-chlorophenyl substituent on 1-(4-Chlorophenyl)hexane-1,3-dione would impart specific electronic effects on any coordinated metal center due to its electron-withdrawing nature.

Table 2: Selected Metals Forming Complexes with β-Diketonate Ligands for Catalysis

Metal Application Area of Complex
Copper (Cu) Cross-coupling reactions (e.g., N-arylation)
Iridium (Ir) Photoredox catalysis, Phosphorescent emitters
Ruthenium (Ru) Transfer hydrogenation, Metathesis
Palladium (Pd) Cross-coupling reactions

Development of Novel Catalytic Systems Utilizing Diketone Frameworks

Beyond their role as simple ancillary ligands, β-diketone frameworks are integral to the development of more sophisticated catalytic systems. The diketone moiety can be a precursor to a larger, more complex ligand or can be part of a molecule that is itself the catalyst.

For example, complexes of diketone ligands with rare earth ions are effective catalysts for polymerization reactions, such as the ring-opening polymerization of epichlorohydrin, and for oligomerization processes. alfachemic.com The diketone ligand is crucial for creating a catalytically active species with high stereoregularity. alfachemic.com Furthermore, the functionalization of β-diketones allows for their incorporation into larger structures like metal-organic frameworks (MOFs) or for their immobilization on solid supports, leading to recyclable, heterogeneous catalysts. researchgate.net Chiral boro-phosphate catalysts have been used for the desymmetrization of 2,2-disubstituted cyclic 1,3-diketones, showcasing the role of the diketone structure as a key substrate in developing asymmetric catalytic transformations. acs.org The inherent reactivity and coordinating ability of the 1,3-dione unit in 1-(4-Chlorophenyl)hexane-1,3-dione make it a valuable platform for designing and synthesizing novel catalytic systems for a range of organic transformations.

Potential in Advanced Materials

The unique chemical structure of 1-(4-chlorophenyl)hexane-1,3-dione, which combines a halogenated aromatic ring with a flexible β-diketone chelating unit, positions it as a versatile building block for a variety of advanced materials. Its ability to form stable complexes with a wide range of metal ions and its potential for incorporation into larger organic structures are key attributes that drive its applicability in materials science.

Precursors for Luminescent Materials and Optical Applications

β-Diketones are a well-established class of compounds in the development of luminescent materials, primarily due to their exceptional ability to act as "antenna" ligands for sensitizing the emission of lanthanide ions, such as Europium(III) and Terbium(III). mdpi.comnih.gov The β-diketone ligand absorbs incident light (typically UV) and efficiently transfers this energy to the central metal ion, which then emits light at its own characteristic, sharp wavelengths. nih.gov This process, known as the antenna effect, is fundamental to creating highly luminescent materials with desirable properties like high quantum yields, long fluorescence lifetimes, and high color purity. nih.gov

The luminescent properties of the final metal complex are heavily influenced by the specific substituents on the β-diketone ligand. mdpi.com For 1-(4-chlorophenyl)hexane-1,3-dione, the presence of the 4-chlorophenyl group is significant. Aromatic groups conjugated with the diketone moiety generally enhance the luminescence properties compared to purely aliphatic β-diketones. mdpi.com The electron-withdrawing nature of the chlorine atom can also modulate the energy levels of the ligand's triplet state, which is crucial for efficient energy transfer to the lanthanide ion. Research on other β-diketones has shown that halogen substituents can influence the photophysical characteristics of the resulting complexes. nsf.gov

Furthermore, β-diketones can be coordinated with other atoms, such as boron, to create mechanochromic luminescent (ML) materials, which change their emission color in response to mechanical stimuli. nsf.gov The structural framework of 1-(4-chlorophenyl)hexane-1,3-dione makes it a candidate for such applications, potentially leading to new sensors, security inks, and optical storage materials. nsf.gov The combination of its chelating ability with rare-earth metals like Europium, known for producing strong red emission, makes it a promising precursor for developing phosphors for organic light-emitting diodes (OLEDs) and other optical devices. mdpi.comnih.gov

Components in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. wpi.eduyoutube.com Their high surface areas, tunable pore sizes, and functionalizable structures make them suitable for applications in gas storage, separation, and catalysis. wpi.edugoogle.com While dicarboxylates are the most common linkers used in MOF synthesis, research has demonstrated that bis(β-diketonate) ligands can serve a similar role, forming stable, network structures with metal centers like Zn(II) and Cd(II). rsc.org

1-(4-Chlorophenyl)hexane-1,3-dione, as a mono-β-diketone, could be chemically modified to create a di- or tri-topic linker suitable for MOF synthesis. For instance, functional groups could be added to the phenyl ring or the hexyl chain, allowing it to connect multiple metal centers and build a periodic framework. The β-diketonate moiety provides a strong, bidentate coordination site for the metal node. The 4-chlorophenyl group would line the pores of the resulting MOF, influencing its interactions with guest molecules due to its specific electronic and steric properties. This could be advantageous for selective gas adsorption or catalysis.

Covalent Organic Frameworks (COFs) are similar porous crystalline polymers, but they are constructed entirely from light elements linked by strong covalent bonds. nih.gov The synthesis of COFs involves the condensation of organic building units, such as those forming hydrazone or boronate ester linkages. nih.gov While not a direct precursor in its current form, 1-(4-chlorophenyl)hexane-1,3-dione could be functionalized with appropriate reactive groups (e.g., aldehydes, amines) to serve as a building block for new COF structures. The inherent properties of the chlorophenyl and hexyl groups would be integrated into the framework, potentially tuning its electronic properties, stability, and affinity for specific molecules.

Integration into Polymeric Architectures for Specific Material Properties

The incorporation of β-diketone units into polymer structures is a versatile strategy for creating advanced functional materials. icm.edu.pl These units can be integrated either as part of the main polymer backbone or as pendant groups. One significant application is the development of luminescent polymers. nih.gov For example, β-diketone fragments can be covalently grafted onto a polymer backbone, such as polysiloxane, which is known for its flexibility, thermal stability, and hydrophobicity. nih.gov These modified polymers can then act as macroligands, chelating with lanthanide ions like Eu³⁺ to form cross-linked, elastic, and highly luminescent materials. nih.gov The polymer matrix provides processability and desirable mechanical properties, while the β-diketonate-lanthanide complex imparts the optical functionality.

Another approach involves creating polymerizable β-diketones. nih.gov By introducing a reactive group, such as a vinyl substituent, onto the β-diketone molecule, it can participate in polymerization reactions. icm.edu.plnih.gov This allows for the direct synthesis of polymers containing β-diketone units in each monomer. Such polymers can then be used to coordinate with metal ions, creating materials for catalysis or ion extraction. 1-(4-Chlorophenyl)hexane-1,3-dione could be functionalized with a polymerizable group to create novel monomers. The resulting polymer would have the 4-chlorophenyl group as a repeating pendant unit, which could enhance properties like thermal stability or modify the refractive index. Additionally, β-diketones have been used as stabilizers for chlorinated polymers like PVC, suggesting that incorporating a structure like 1-(4-chlorophenyl)hexane-1,3-dione could impart specific protective properties to the material. google.com

Advanced Analytical Methodologies for 1 4 Chlorophenyl Hexane 1,3 Dione and Its Analogues in Non Biological Matrices

Chromatographic Separation and Detection

Chromatographic techniques are fundamental to the analysis of 1-(4-chlorophenyl)hexane-1,3-dione, providing powerful tools for separating it from complex mixtures and quantifying its presence with high precision.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantitative analysis of 1-(4-chlorophenyl)hexane-1,3-dione and its analogues. This technique is adept at separating non-volatile and thermally sensitive compounds, making it ideal for many diketone derivatives.

A typical HPLC method for the analysis of compounds like 1-(4-chlorophenyl)hexane-1,3-dione would involve a reversed-phase column, such as a C8 or C18, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits strong absorbance. For instance, a developed HPLC assay for trazodone (B27368) and its metabolite, 1-m-chlorophenylpiperazine (m-CPP), utilized a C8 reversed-phase column and UV detection at 254 nm for the higher concentration analyte. nih.gov This method demonstrated good recovery and precision, with coefficients of variation below 8.2%. nih.gov

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. In a study on trazodone and m-CPP, this approach allowed for the determination of trazodone in the range of 100-2000 ng/mL and m-CPP in the range of 5-100 ng/mL. nih.gov The extraction of these compounds from plasma was achieved using a simple and rapid CN bonded-phase extraction method. nih.gov

Table 1: HPLC Method Parameters for Analogous Compounds
ParameterConditionReference
ColumnC8 Reversed-Phase nih.gov
Mobile PhaseAcetonitrile/Water or Methanol/Water with acidifierGeneral HPLC practice
DetectorUV at 254 nm nih.gov
Quantification Range100-2000 ng/mL (Trazodone) nih.gov
Recovery81.0-84.2% (Trazodone) nih.gov
Coefficient of Variation< 7.3% (Trazodone) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Complex Mixture Deconvolution

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique for the trace analysis and deconvolution of complex mixtures containing 1-(4-chlorophenyl)hexane-1,3-dione. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

In GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its unambiguous identification.

This method is particularly valuable for detecting low levels of analytes in complex matrices. For example, a validated GC-MS method was developed for the simultaneous quantitation of tris(4-chlorophenyl)methane (B1208405) (TCPMe) and its metabolite in rat plasma, with calibration standard ranges of 2–200 ng/mL and 1–100 ng/mL, respectively. informahealthcare.com The use of a tandem double-focusing/quadrupole instrument can further enhance selectivity, with detection limits below 10 pg for certain compounds. nih.gov The analysis of diterpenic compounds in conifer resins by GC-MS/MS demonstrates the technique's ability to elucidate fragmentation patterns, which is crucial for identifying specific molecules in complex mixtures. nih.gov

Table 2: GC-MS Analysis Parameters and Findings
Parameter/FindingDetailsReference
InstrumentationGC coupled with a tandem double-focusing/quadrupole mass spectrometer nih.gov
Detection LimitBelow 10 pg for oestradiol bis-tert-butyldimethylsilyl ether nih.gov
ApplicationSimultaneous quantitation of TCPMe and its metabolite in rat plasma informahealthcare.com
Column TypeFused silica (B1680970) capillary column HP-5MS chemijournal.com
Carrier GasHelium chemijournal.com
Key AdvantageProvides unique fragmentation patterns for definitive identification nih.gov

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of chemical reactions and for screening purposes. libretexts.orgyoutube.com It allows for the qualitative assessment of the presence of reactants, products, and byproducts in a reaction mixture. libretexts.org

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. libretexts.orgrsc.org Alongside these, spots of the starting material and, if available, the expected product are also applied as references. rsc.org The plate is then developed in a suitable solvent system (mobile phase). The separation of components is based on their differential adsorption to the stationary phase (e.g., silica gel) and solubility in the mobile phase. rsc.org

The progress of the reaction can be visualized by observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time. libretexts.orgyoutube.com Visualization is often achieved under a UV lamp if the compounds are UV-active, or by using staining agents like iodine crystals. rsc.orgnih.gov While TLC is primarily a qualitative technique, it can provide semi-quantitative information by comparing the size and intensity of the spots. For more quantitative monitoring, TLC can be combined with image processing systems. rsc.org

Table 3: TLC Application in Reaction Monitoring
AspectDescriptionReference
PrincipleSeparation based on differential adsorption and solubility. rsc.org
ProcedureSpotting reaction mixture aliquots over time alongside standards. libretexts.orgrsc.org
Mobile Phase ExampleHexane-ethyl acetate (B1210297) in varying ratios. rsc.org
VisualizationUV lamp or staining agents like iodine. rsc.orgnih.gov
ApplicationMonitoring the disappearance of reactants and appearance of products. libretexts.orgyoutube.com
Quantitative AspectCan be coupled with image analysis for quantitative monitoring. rsc.org

Spectrophotometric Methods for Quantification in Specific Industrial or Environmental Applications

UV-Visible spectrophotometry can be a valuable tool for the quantification of 1-(4-chlorophenyl)hexane-1,3-dione in certain industrial or environmental contexts, particularly when dealing with samples where the compound of interest is the primary absorbing species or after a selective derivatization reaction. β-Diketones, such as the target compound, exist in a keto-enol equilibrium, which is sensitive to the solvent environment. rsc.org The enol form is stabilized by intramolecular hydrogen bonding and conjugation, leading to a distinct absorption peak at a longer wavelength (around 360 nm), while the keto form absorbs at a shorter wavelength (around 280 nm). rsc.org This property can be exploited for quantification.

For instance, the concentration of vicinal diketones in beer is determined by measuring the absorbance of a colored derivative at 530 nm. thermofisher.com Similarly, the total carbonyl content in aldehydes and ketones can be determined by reacting the sample with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored hydrazone, which is then quantified spectrophotometrically. mt.com The intensity of the resulting wine-colored ion is measured at a specific wavelength and correlated to the carbonyl concentration. mt.com This method has been proven reliable for determining carbonyl content in the range of 10-5000 ppm. mt.com

The choice of solvent is critical as it can shift the keto-enol equilibrium and thus affect the absorption spectrum. rsc.org Apolar solvents tend to favor the enol form, leading to a stronger absorbance at the longer wavelength. rsc.org This solvent-dependent behavior can be used to enhance the sensitivity and selectivity of the spectrophotometric method.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product that has improved analytical properties. In the context of 1-(4-chlorophenyl)hexane-1,3-dione and its analogues, derivatization is more commonly employed where the diketone itself acts as a derivatizing agent for other analytes, such as aldehydes.

Diketones like cyclohexane-1,3-dione have been successfully used as derivatizing reagents for the analysis of aldehydes. nih.govresearchgate.net This process involves the reaction of the diketone with the aldehyde to form a more easily detectable derivative, often with enhanced UV absorbance or fluorescence. For example, cyclohexane-1,3-dione has been used for the analysis of formaldehyde, acetaldehyde, propionaldehyde, and valeraldehyde (B50692) by micellar electrokinetic chromatography with diode array detection. nih.gov This derivatization offers several advantages, including stability, high selectivity, and sensitivity. nih.govresearchgate.net

Conversely, to enhance the detection of ketones and aldehydes, including potentially 1-(4-chlorophenyl)hexane-1,3-dione, various derivatizing agents are used. 2,4-Dinitrophenylhydrazine (DNPH) is a common reagent that reacts with carbonyl compounds to form stable hydrazones, which can be readily analyzed by HPLC with UV detection or by mass spectrometry. nih.govyorku.ca Other derivatizing agents include fluorescent hydrazine (B178648) derivatives like dansyl hydrazine, which significantly improves detection limits in chromatographic methods. thermofisher.com For GC analysis, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is an effective derivatizing agent that forms stable oximes with aldehydes and ketones, which are easily resolved by GC. sigmaaldrich.com

Table 4: Common Derivatizing Agents and Their Applications
Derivatizing AgentTarget AnalyteAnalytical TechniqueReference
Cyclohexane-1,3-dioneAldehydesMicellar Electrokinetic Chromatography nih.govresearchgate.net
2,4-Dinitrophenylhydrazine (DNPH)Aldehydes and KetonesHPLC-UV, LC-MS nih.govyorku.ca
Dansyl hydrazineAldehydes and KetonesChromatography, Mass Spectrometry thermofisher.com
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)Aldehydes and KetonesGC-MS sigmaaldrich.com
2-Nitrophenylhydrazine (2-NPH)Carboxylic acids, Aldehydes, and KetonesHPLC-DAD-APCI-MS nih.gov

Future Research Directions and Challenges

Exploration of Novel and Sustainable Synthetic Routes with Improved Efficiency

The classical Claisen condensation, a cornerstone for synthesizing 1,3-diketones, often relies on strong bases and conditions that may not be suitable for sensitive substrates. mdpi.comnih.gov Future research will undoubtedly focus on developing greener and more efficient synthetic methodologies.

Key research directions include:

Catalytic Innovations: The development of novel catalytic systems, including biocatalysis, organocatalysis, and metal-based catalysis, is a primary objective. mdpi.com These approaches aim to reduce waste, avoid harsh reaction conditions, and improve yields.

Alternative Synthetic Strategies: Exploring alternative routes such as the hydration of alkynones and decarboxylative coupling reactions offers promising avenues for the synthesis of 1,3-diketones. mdpi.com Decarboxylative couplings, in particular, are emerging as a powerful tool for C-C bond formation. mdpi.comnih.gov

Sustainable Solvents and Conditions: A significant push towards sustainability involves replacing hazardous organic solvents with greener alternatives like water or ionic liquids. nih.govrsc.orgnih.govfrontiersin.org Research into solvent-free reactions or reactions in aqueous media is also gaining traction, demonstrating benefits such as improved yields, faster reaction rates, and simpler workup procedures. nih.govfrontiersin.orgrsc.org

Energy-Efficient Methods: The use of microwave irradiation and ultrasound irradiation are being explored as energy-efficient alternatives to conventional heating, often leading to shorter reaction times and higher yields. frontiersin.orgresearchgate.net

A recent study highlighted a sustainable method for extracting a similar β-diketone, hentriacontane-14,16-dione, from wheat straw wax using the sustainable solvent 2,2-dimethyl-1,3-dioxolane-4-methanol (DEDMO), which also facilitated the self-assembly of the diketone into hydrophobic nanostructures. nih.gov Such bio-based solvents and valorization of agricultural waste represent a significant step forward in sustainable chemical production. nih.govrsc.org

Design of New Reactivity Profiles for Enhanced Selectivity and Versatility

The reactivity of 1-(4-chlorophenyl)hexane-1,3-dione is largely dictated by its keto-enol tautomerism and the presence of multiple reactive sites. icm.edu.plresearchgate.net Future research will aim to control and exploit this reactivity to achieve greater selectivity in chemical transformations.

Areas for future investigation:

Controlling Tautomerism: The keto-enol equilibrium is highly sensitive to substituents, temperature, and solvent polarity. researchgate.netmdpi.com Understanding and controlling this equilibrium is crucial for directing reaction pathways. For instance, polar aprotic solvents tend to favor the enol form, which is stabilized by a strong intramolecular hydrogen bond. rsc.org

Regioselective Reactions: The unsymmetrical nature of 1-(4-chlorophenyl)hexane-1,3-dione presents a challenge in achieving regioselectivity. Developing catalytic systems that can differentiate between the two carbonyl groups or the α-methylene protons is a key goal. Recent work on gold catalysis has shown promise in controlling the regioselectivity of reactions involving similar cyclohexenone systems. acs.orgacs.org

Enantioselective Transformations: The development of methods for the enantioselective functionalization of β-diketones is a significant area of interest. One innovative approach has overcome the inherent nucleophilicity of β-diketones by utilizing their enol form for Brønsted-acid activation, enabling direct and highly enantioselective allylation. nih.gov

Expanding the Reaction Scope: Exploring new types of reactions, such as the De Mayo reaction involving a visible-light-mediated [2+2] cycloaddition, can open up new synthetic possibilities for creating complex molecules like 1,5-diketones. rsc.org

Development of Comprehensive Structure-Reactivity Relationships for Non-Biological Applications

A deep understanding of the relationship between the molecular structure of 1-(4-chlorophenyl)hexane-1,3-dione and its reactivity is fundamental for its application in non-biological fields. The electronic properties of the 4-chlorophenyl group and the steric bulk of the propyl chain will significantly influence its behavior.

Future research should focus on:

Systematic Substituent Effects: A systematic study of how different substituents on the phenyl ring and variations in the alkyl chain length affect the compound's physical and chemical properties is needed. This includes investigating the impact on keto-enol equilibrium, acidity, and chelating ability. researchgate.netmdpi.com

Chelation and Complex Formation: β-Diketones are excellent chelating agents for a wide range of metal ions, forming stable complexes with diverse applications in catalysis and materials science. icm.edu.plfrontiersin.orgijrbat.in The properties of the resulting metal complexes, such as thermal stability and catalytic activity, are directly related to the structure of the diketone ligand. ijrbat.inresearchgate.net

Reactivity in Polymerization: The modification of the methylene (B1212753) group with polymerizable substituents could allow for the incorporation of this diketone into polymer chains, opening up possibilities for new functional materials. icm.edu.pl

FeatureInfluence on ReactivityPotential Application
4-Chlorophenyl Group Electron-withdrawing nature affects acidity and keto-enol equilibrium.Tuning catalytic activity of metal complexes.
Hexanoyl Chain Steric and electronic effects influence reaction selectivity.Directing regioselective transformations.
1,3-Dione Moiety Keto-enol tautomerism and chelation ability.Formation of metal-organic frameworks and functional polymers.

Advancements in Computational Prediction and Theoretical Modeling for Deeper Insights

Computational chemistry offers a powerful tool for gaining a deeper understanding of the properties and reactivity of 1-(4-chlorophenyl)hexane-1,3-dione at a molecular level.

Key areas for computational research include:

Tautomerism and Conformational Analysis: Density Functional Theory (DFT) calculations can be employed to accurately predict the relative stabilities of the keto and enol tautomers in different solvents and to study the conformational landscape of the molecule. researchgate.netcnr.itruc.dk Such studies have shown that the enol form is generally more stable due to resonance and intramolecular hydrogen bonding. researchgate.net

Reaction Mechanisms: Theoretical modeling can elucidate the mechanisms of various reactions, including the barriers to interconversion between tautomers and the transition states of synthetic transformations. cnr.it This knowledge is invaluable for designing more efficient and selective reactions.

Spectroscopic Predictions: Computational methods can predict spectroscopic properties, such as NMR chemical shifts and UV-Vis absorption spectra, which can aid in the characterization of the compound and its reaction products. researchgate.netruc.dk

Predicting Reactivity: By calculating properties such as frontier molecular orbital energies and electrostatic potential maps, computational models can help predict the reactivity of different sites within the molecule, guiding experimental design.

Exploitation in Emerging Materials Science and Advanced Organic Synthesis Applications

The unique properties of 1-(4-chlorophenyl)hexane-1,3-dione make it a promising candidate for a variety of applications in materials science and as a building block in advanced organic synthesis.

Potential future applications:

Metal-Organic Frameworks (MOFs): As a bidentate chelating ligand, this diketone can be used as a linker to construct MOFs. researchgate.netmanchester.ac.uk These porous materials have potential applications in gas storage, separation, and heterogeneous catalysis. researchgate.net The properties of the MOF, such as pore size and stability, can be tuned by modifying the structure of the diketone linker. researchgate.net

Functional Materials: The ability of β-diketones to form fluorescent metal complexes and act as photosensitizers opens up possibilities for their use in optical materials, sensors, and theranostics. mdpi.commdpi.com They can also be used to create hydrophobic coatings. nih.govrsc.org

Advanced Synthetic Intermediates: The dicarbonyl moiety is a versatile synthon for the construction of a wide range of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in pharmaceuticals and agrochemicals. researchgate.netijpras.comtandfonline.com Its role as a precursor for fused and spirocyclic systems is also an area of active research. researchgate.net

The continued exploration of these research avenues will undoubtedly lead to a more profound understanding of 1-(4-chlorophenyl)hexane-1,3-dione and pave the way for its use in a new generation of advanced materials and synthetic methodologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.